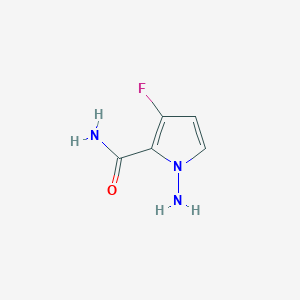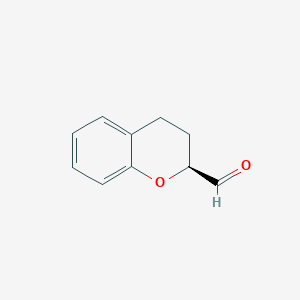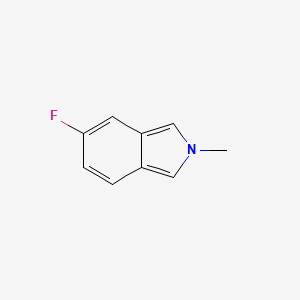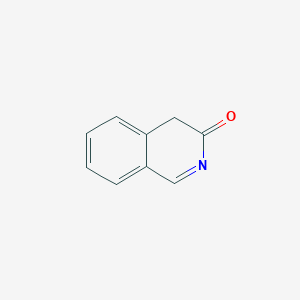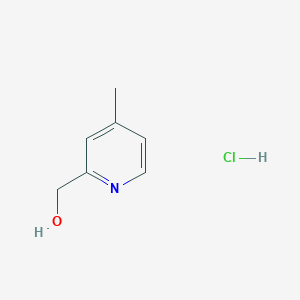
9-Methyl-9H-purin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-9H-purin-8-amine, also known as 9-methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group at the ninth position of the purine ring. It is a beige crystalline solid with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-8-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions: 9-Methyl-9H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-8-oxopurine.
Reduction: Reduction reactions can convert it to 9-methyl-8-aminopurine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-methyl-8-oxopurine
Reduction: 9-methyl-8-aminopurine
Substitution: Various substituted purines depending on the nucleophile used.
科学研究应用
9-Methyl-9H-purin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
作用机制
The mechanism of action of 9-Methyl-9H-purin-8-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function. This can lead to mutations or inhibition of replication and transcription processes. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
相似化合物的比较
Adenine: The parent compound of 9-Methyl-9H-purin-8-amine, differing by the absence of the methyl group.
6-Aminopurine: Another purine derivative with an amino group at the sixth position.
9-Methyl-9H-purin-6-amine: A similar compound with the methyl group at the ninth position but differing in the position of the amino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and disrupt their function makes it a valuable tool in genetic and biochemical research .
属性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
9-methylpurin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(10-6(11)7)2-8-3-9-5/h2-3H,1H3,(H2,7,10) |
InChI 键 |
HYZKBMNGJABSCP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC=C2N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
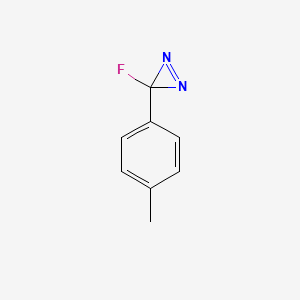
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
